molecular formula C₁₅H₁₂N₄O₆S₂ B1145585 (6R-trans)-3-Ethenyl-7-[[[2-(formylamino)-4-thiazolyl]oxoacetyl]amino]-8-oxo-5-Thia-1-azabicyclo[4.2 CAS No. 79350-22-4

(6R-trans)-3-Ethenyl-7-[[[2-(formylamino)-4-thiazolyl]oxoacetyl]amino]-8-oxo-5-Thia-1-azabicyclo[4.2

Cat. No.: B1145585
CAS No.: 79350-22-4
M. Wt: 408.41
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Description

(6R-trans)-3-Ethenyl-7-[[[2-(formylamino)-4-thiazolyl]oxoacetyl]amino]-8-oxo-5-Thia-1-azabicyclo[42] is a complex organic compound with a unique structure that includes a bicyclic ring system, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R-trans)-3-Ethenyl-7-[[[2-(formylamino)-4-thiazolyl]oxoacetyl]amino]-8-oxo-5-Thia-1-azabicyclo[4.2] typically involves multiple steps, including the formation of the bicyclic ring system and the introduction of the thiazole ring. Common synthetic routes may involve the use of starting materials such as amino acids, thiazole derivatives, and various protecting groups to ensure selective reactions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-pressure reactors, and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6R-trans)-3-Ethenyl-7-[[[2-(formylamino)-4-thiazolyl]oxoacetyl]amino]-8-oxo-5-Thia-1-azabicyclo[4.2] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (6R-trans)-3-Ethenyl-7-[[[2-(formylamino)-4-thiazolyl]oxoacetyl]amino]-8-oxo-5-Thia-1-azabicyclo[42] is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological processes and developing new therapeutic agents.

Medicine

In medicine, (6R-trans)-3-Ethenyl-7-[[[2-(formylamino)-4-thiazolyl]oxoacetyl]amino]-8-oxo-5-Thia-1-azabicyclo[4.2] is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique reactivity and stability make it suitable for applications in catalysis, material science, and chemical manufacturing.

Mechanism of Action

The mechanism of action of (6R-trans)-3-Ethenyl-7-[[[2-(formylamino)-4-thiazolyl]oxoacetyl]amino]-8-oxo-5-Thia-1-azabicyclo[4.2] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (6R-trans)-3-Ethenyl-7-[[[2-(formylamino)-4-thiazolyl]oxoacetyl]amino]-8-oxo-5-Thia-1-azabicyclo[4.2] analogs: Compounds with similar structures but different functional groups or substituents.

    Thiazole derivatives: Compounds containing the thiazole ring, which may exhibit similar reactivity and biological activity.

    Bicyclic compounds: Molecules with similar bicyclic ring systems, which may share some chemical and physical properties.

Uniqueness

The uniqueness of this compound] lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

79350-22-4

Molecular Formula

C₁₅H₁₂N₄O₆S₂

Molecular Weight

408.41

Synonyms

7-(2-(2-Formamidothiazol-4-yl)-2-oxoacetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 

Origin of Product

United States

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